Geranyl isovalerate
Description
Geranyl isovalerate (CAS: 109-20-6; FEMA No. 2518) is an ester derived from geraniol (a monoterpene alcohol) and isovaleric acid (3-methylbutanoic acid). It is classified as a flavor and fragrance agent approved by the World Health Organization (WHO) for use as a food additive . Structurally, it is characterized by the (E)-3,7-dimethyl-2,6-octadienyl ester of 3-methylbutanoic acid, giving it a fruity, floral aroma .
This compound occurs naturally in essential oils of plants such as Pycnocycla spinosa (7.75–23.99% in aerial parts) , Phyla nodiflora (15.5% in ethyl acetate extract) , and Artemisia herba-alba (9.3% in Ah3 extract) . It is also biosynthesized in engineered spearmint (Mentha spicata) via geraniol synthase activity, albeit at low levels (≤5%) . Beyond its aromatic properties, this compound exhibits biological activities, including anticancer effects in colorectal cancer cells (HCT116 and HT29) through reactive oxygen species (ROS) generation and apoptosis induction , as well as antimicrobial properties .
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUKTGNMIRUIQN-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883184 | |
| Record name | Geranyl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/rose odour | |
| Record name | Geranyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in water | |
| Record name | Geranyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.878-0.899 | |
| Record name | Geranyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
109-20-6 | |
| Record name | Geranyl isovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geranyl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GERANYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPO8694RK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Geranyl isovalerate is typically synthesized through an esterification reaction. In this process, geraniol and isovaleric acid are combined in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water as a byproduct . The reaction conditions usually involve heating the mixture to facilitate the reaction and achieve a high yield of the desired product.
Chemical Reactions Analysis
Geranyl isovalerate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Overview of Research Findings
Recent studies have highlighted the anticancer potential of GIV, especially against colorectal cancer (CRC). A notable study demonstrated that GIV exhibits significant cytotoxic effects on the HCT116 cell line, influencing cell viability in a dose- and time-dependent manner. The mechanism of action involves inducing oxidative stress and apoptosis through modulation of apoptotic gene expression. Specifically, GIV suppresses antiapoptotic genes such as BCl2 and PARP while promoting proapoptotic genes like Caspase 3 and 9 .
Key Study Insights
- Cell Lines Tested : HCT116 and HT29.
- IC50 Values : Approximately 1.8 mM for HCT116 cells and around 4 mM for HT29 cells.
- Mechanism : Induction of oxidative stress leading to apoptosis, with alterations in mitochondrial membrane potential observed .
Flavoring Agent
GIV is recognized as a food flavoring agent due to its pleasant aroma and taste profile. It is classified as Generally Recognized As Safe (GRAS) by regulatory bodies such as the FDA, making it suitable for use in food products without significant health risks . Its application in food not only enhances flavor but may also contribute to the health benefits associated with its bioactive compounds.
Other Biological Activities
Beyond its anticancer properties, GIV has been studied for various other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that GIV possesses antimicrobial properties against certain pathogens, although more research is needed to establish its efficacy and mechanisms .
- Antioxidant Effects : The compound exhibits antioxidant activity, which may contribute to its protective effects against cellular damage caused by oxidative stress .
- Potential Neuroprotective Effects : Some studies indicate that compounds related to GIV may offer neuroprotective benefits, although specific data on GIV itself remains limited .
Data Summary Table
Mechanism of Action
The anticancer activity of geranyl isovalerate is primarily attributed to its ability to induce oxidative stress in cancer cells. This leads to a disruption of the mitochondrial membrane potential, triggering apoptosis. The compound also modulates the expression of various genes involved in apoptosis, such as increasing the expression of proapoptotic genes like Caspase 3 and 9, and decreasing the expression of antiapoptotic genes like BCl2 and PARP .
Comparison with Similar Compounds
Geranyl Esters
Other Isovalerate Esters
Functional Comparison
Anticancer Activity
- This compound : Induces ROS-mediated apoptosis in HCT116 cells at 1–3 mM, with downregulation of Bcl2 and activation of Caspase 3/9 .
- Geranyl acetate: Limited direct anticancer data; primarily used as a flavoring agent.
- Phytol (diterpene alcohol): Boosts this compound production under microcrystalline cellulose (MCC) treatment but lacks direct apoptotic activity .
Pheromone Activity
- This compound: Not reported as a pheromone.
- Geranyl butanoate/octanoate: Critical for attracting Agriotes beetles (e.g., 1:1 blend for A. lineatus) .
Antimicrobial Activity
- Citronellyl pentanoate: Co-occurs with this compound in Pycnocycla spinosa but lacks reported antimicrobial data .
Quantitative Variability in Natural Sources
Key Research Findings
Diurnal Variation: this compound content in Pycnocycla spinosa peaks at midday (23.99%), suggesting harvest timing critically impacts yield .
Biosynthesis : Engineered spearmint produces this compound alongside glycosylated geraniol derivatives (0.6–0.85 ng/g) .
Anticancer Mechanism : At 2 mM, this compound reduces Bcl2 expression by 40% and increases Caspase 3 activity by 3.5-fold in HCT116 cells .
Biological Activity
Geranyl isovalerate (GIV) is a compound primarily derived from the ethyl acetate fraction of Argyreia nervosa, a plant known for its medicinal properties. Recent studies have highlighted its potential biological activities, particularly in the realm of cancer treatment, as well as its flavoring applications in the food industry. This article delves into the biological activity of GIV, focusing on its anticancer properties, mechanisms of action, and other notable effects.
Overview of this compound
- Chemical Structure : GIV is an ester formed from geraniol and isovaleric acid.
- Sources : It is commonly found in essential oils and is used as a flavoring agent in food products.
- Safety Profile : Classified as Generally Recognized As Safe (GRAS) by the FDA, GIV is considered safe for human consumption.
Anticancer Properties
Recent research has established GIV as a promising anticancer agent. A pivotal study investigated its effects on colorectal cancer cell lines (HCT116 and HT29), revealing significant findings regarding its cytotoxicity and mechanism of action.
Key Findings from Research
- Cytotoxicity :
-
Mechanism of Action :
- Induction of Apoptosis : GIV was shown to induce oxidative stress and alter mitochondrial membrane potential, leading to apoptosis.
- Gene Expression Modulation : It suppressed antiapoptotic genes (Bcl2, PARP) while promoting proapoptotic genes (Caspase 3, Caspase 9) in treated cells .
- Reactive Oxygen Species (ROS) Generation : Treatment with GIV resulted in increased ROS levels, indicating oxidative stress as a mechanism for its anticancer activity .
- Comparative Activity :
Other Biological Activities
In addition to its anticancer properties, GIV has demonstrated several other beneficial biological activities:
- Antimicrobial Activity : Preliminary studies suggest that GIV possesses antimicrobial properties, making it a candidate for use in food preservation and safety.
- Antioxidant Effects : Its ability to scavenge free radicals contributes to its potential as an antioxidant agent, possibly aiding in the prevention of oxidative stress-related diseases .
- Neuroprotective Properties : Some studies indicate that compounds related to GIV may have neuroprotective effects, although more research is needed in this area .
Summary Table of Biological Activities
Case Studies
The following case studies illustrate the application of GIV in research settings:
- Colorectal Cancer Study :
- Flavoring Agent Research :
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying and quantifying geranyl isovalerate in complex matrices like essential oils?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification, using retention indices (RI) and mass spectral libraries for confirmation. For quantification, internal standardization (e.g., using deuterated analogs) minimizes matrix effects. Calibration curves should be validated across the expected concentration range .
- Key Data : this compound has a reported RI of 1606 (Adams, 2017) and 1568 (Chuskit et al., 2024), highlighting the need for lab-specific validation .
Q. How can researchers ensure reproducibility in synthesizing this compound for experimental use?
- Methodological Answer : Optimize esterification protocols using geraniol and isovaleric acid with acid catalysts (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Purify via fractional distillation or column chromatography, and verify purity (>95%) using GC-MS .
Q. What are the primary challenges in isolating this compound from natural sources?
- Methodological Answer : Co-elution with structurally similar esters (e.g., geranyl acetate) in GC requires high-resolution columns (e.g., DB-5ms). Preparative GC or HPLC can enhance isolation efficiency. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .
Advanced Research Questions
Q. How do discrepancies in reported retention indices for this compound across studies impact cross-laboratory data comparability?
- Methodological Answer : Variations in RI values (e.g., 1606 vs. 1568) arise from differences in GC column phases or temperature programs. Researchers should report detailed chromatographic conditions and use reference standards from authoritative databases (e.g., NIST) to align results .
Q. What mechanistic insights support the anticancer activity of this compound in colorectal cancer models?
- Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity, JC-1 staining for mitochondrial depolarization) reveal dose-dependent apoptosis. Transcriptomic analysis (qPCR/Western blot) can identify upregulated pro-apoptotic genes (e.g., Bax, caspase-3). Validate findings using 3D tumor spheroid models to mimic in vivo conditions .
Q. How can multi-omics approaches elucidate the ecological role of this compound in insect communication systems?
- Methodological Answer : Combine metabolomics (GC-MS profiling of insect pheromones) with behavioral assays (e.g., Y-maze tests) to assess attraction/repellency. Transcriptomic analysis of odorant receptor genes in target species (e.g., Hymenoptera) may reveal specific binding interactions .
Q. What statistical frameworks are optimal for resolving contradictory bioactivity data in this compound studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., purity, solvent effects). Bayesian meta-analysis can reconcile divergent results across studies by weighting data quality and experimental rigor .
Methodological Best Practices
- Data Validation : Always cross-reference RI and mass spectra with primary literature or certified databases (e.g., NIST) .
- Ethical Reporting : Disclose synthesis protocols in detail (catalysts, purification steps) to enable replication .
- Interdisciplinary Collaboration : Integrate chemical analysis with biological assays to contextualize bioactivity findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
